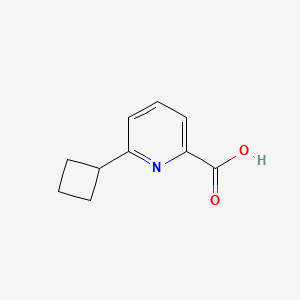
6-Cyclobutylpicolinic acid
Vue d'ensemble
Description
6-Cyclobutylpicolinic acid is a chemical compound with the formula C10H11NO2 . It is used in various applications, including as a substance in research and development .
Molecular Structure Analysis
The molecular structure of a compound like this compound can be analyzed using various techniques such as FTIR spectroscopy, UV-vis spectra, and scanning electron microscopy . These techniques can provide insights into the compound’s primary amino acid sequence changes, posttranslational modifications, and higher-order structural changes .Physical And Chemical Properties Analysis
According to the safety data sheet, this compound is an off-white solid . Its chemical formula is C10H11NO2, and it has a molecular weight of 177.2 . More detailed physical and chemical properties would require specific experimental measurements .Applications De Recherche Scientifique
1. Organometallic Chemistry
In the field of organometallic chemistry, 6-Cyclobutylpicolinic acid (6-CBPA) has been studied for its role in complex formation processes with organometallic moieties. Dömötör et al. (2017) explored the interactions of similar compounds like 6-methylpicolinic acid with rhodium complexes in aqueous solutions. Their research utilized techniques like pH-potentiometry, NMR spectroscopy, and UV-Vis spectrophotometry, and involved structural characterization through X-ray diffraction analysis. This study illustrates the potential of 6-CBPA in forming complexes with significant properties in organometallic chemistry (Dömötör et al., 2017).
2. Anion Recognition and Binding
Kubik et al. (2013) and (2002) conducted studies on cyclopeptide-based anion receptors, where 6-aminopicolinic acid was a key component. These studies revealed the selective recognition and binding of sulfate anions in aqueous solutions. The cyclopeptide structures demonstrated notable sulfate binding even in the presence of similar structured anions, signifying the selective nature facilitated by the 6-aminopicolinic acid subunits. Such findings are crucial for understanding molecular interactions in aqueous environments and designing selective anion receptors (Kubik et al., 2013); (Kubik et al., 2002).
3. Synthesis of Novel Compounds
Research by Johnson et al. (2015) on the synthesis of novel fluoropicolinate herbicides showcased the application of picolinic acids in the creation of new compounds. The study detailed a method to synthesize picolinic acids with various substituents, indicating the role of 6-CBPA and similar compounds in synthesizing new molecular structures with potential applications as herbicides (Johnson et al., 2015).
4. Biodegradation and Environmental Impact
The biodegradation of picolinic acid, closely related to 6-CBPA, was investigated by Zhang et al. (2019). They isolated a bacterium capable of utilizing picolinic acid, leading to its degradation and conversion to 6-hydroxypicolinic acid. This study is pivotal for understanding the environmental impact and potential bioremediation strategies involving picolinic acids (Zhang et al., 2019).
5. Therapeutic Applications
A study by Hanyu et al. (2016) explored the development of [11C]TASP457, a novel PET ligand for imaging histamine H3 receptors in the brain, which contains a 6-cyclobutylpiperidin-4-yloxy group, closely related to 6-CBPA. This research is significant for developing clinical applications in neuroimaging and understanding brain receptor dynamics (Hanyu et al., 2016).
Safety and Hazards
The safety data sheet provides some information on the safety and hazards of 6-Cyclobutylpicolinic acid. For instance, in case of inhalation, skin contact, eye contact, or ingestion, specific first-aid measures are recommended . It’s also advised to wear proper protective equipment when handling this compound .
Mécanisme D'action
Target of Action
Picolinic acid, a related compound, is known to act as an anti-infective and immunomodulator through its role in zinc transport
Mode of Action
The exact mode of action of 6-Cyclobutylpicolinic acid is currently unknown. Picolinic acid has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion
Biochemical Pathways
Picolinic acid is a tryptophan metabolite and is involved in various microbial pathways and enzymes for picolinic acid synthesis . It’s possible that this compound may affect similar pathways, but this hypothesis requires further investigation.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. Understanding these properties is crucial for determining the compound’s bioavailability and its overall effectiveness as a therapeutic agent. Future research should focus on elucidating these properties .
Result of Action
Picolinic acid has been shown to have broad-spectrum antiviral activity, inhibiting the entry of enveloped viruses and preventing infection
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It would be interesting to investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Propriétés
IUPAC Name |
6-cyclobutylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-6-2-5-8(11-9)7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWPLVADYFRELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(tert-butyl)-5-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2437140.png)
![5-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2437142.png)
![N-(3,5-difluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2437143.png)
![4-(3,4-dimethoxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2437144.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B2437147.png)
![(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2437148.png)
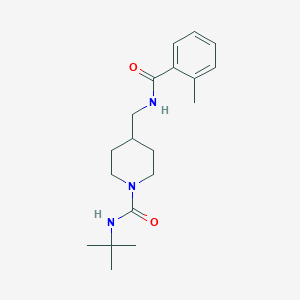
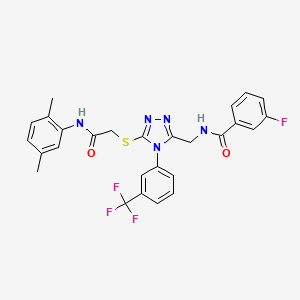
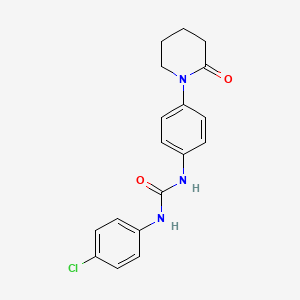
![N-isobutyl-4-isopropyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2437153.png)
![[1-(2,5-Dimethyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid](/img/structure/B2437157.png)
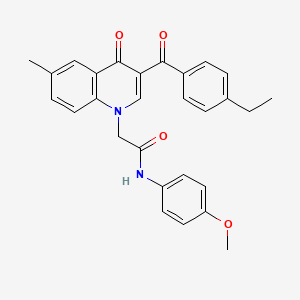
![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2437160.png)
![5-hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2437163.png)
